Methyl 4-thiocyanatobutanoate

Description

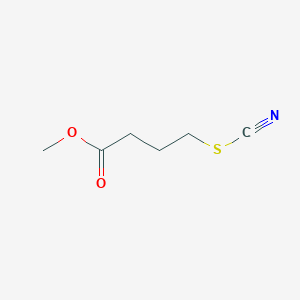

Methyl 4-thiocyanatobutanoate is an organic compound with the molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol . It is known for its unique structure, which includes a thiocyanate group attached to a butanoate ester. This compound is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

methyl 4-thiocyanatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-9-6(8)3-2-4-10-5-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIRKFBWHMNISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681818 | |

| Record name | Methyl 4-(thiocyanato)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79203-77-3 | |

| Record name | Methyl 4-(thiocyanato)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-thiocyanatobutanoate can be synthesized through the reaction of 4-bromobutanoic acid with potassium thiocyanate in the presence of a base, followed by esterification with methanol . The reaction conditions typically involve heating the mixture to facilitate the substitution reaction and subsequent esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-thiocyanatobutanoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-thiocyanatobutanoate undergoes various chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.

Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced sulfur species.

Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfonates, while substitution with amines can produce thiourea derivatives.

Scientific Research Applications

Methyl 4-thiocyanatobutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-thiocyanatobutanoate exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-cyanobutanoate: Similar structure but with a cyano group instead of a thiocyanate group.

Ethyl 4-thiocyanatobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 3-thiocyanatopropanoate: Similar structure but with a shorter carbon chain.

Uniqueness

Methyl 4-thiocyanatobutanoate is unique due to its specific combination of a thiocyanate group and a butanoate ester. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Biological Activity

Methyl 4-thiocyanatobutanoate (CAS Number: 79203-77-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and antifungal properties. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

Methyl 4-thiocyanatobutanoate is characterized by the presence of a thiocyanate group attached to a butanoate backbone. The general structure can be represented as follows:

The synthesis of this compound typically involves the reaction of methyl butanoate with thiocyanate sources under controlled conditions, often utilizing organic solvents and catalysts to enhance yield and purity.

Enzyme Inhibition

One of the primary areas of research regarding methyl 4-thiocyanatobutanoate is its role as an enzyme inhibitor. Studies have shown that compounds containing thiocyanate groups can interact with metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance. The presence of the thiol group in related compounds has been noted to facilitate binding to Zn(II) ions in the active site of these enzymes, thereby inhibiting their activity .

Table 1: Comparative Inhibition of MBLs by Thiocyanate Derivatives

| Compound | MBL Inhibition (%) | Reference |

|---|---|---|

| Methyl 4-thiocyanatobutanoate | TBD | Jin et al. (2016) |

| 2-substituted-3-mercaptopropanoic acid | High | Jin et al. (2016) |

| N-substituted 2-mercaptoacetamide derivatives | Moderate | Jin et al. (2016) |

Antifungal Activity

Methyl 4-thiocyanatobutanoate has also been evaluated for its antifungal properties. Recent studies have demonstrated its effectiveness against various fungal pathogens, including Phytophthora infestans and Colletotrichum coccodes. The compound exhibited significant growth inhibition rates in laboratory settings, indicating potential as a fungicide.

Table 2: Antifungal Activity of Methyl 4-thiocyanatobutanoate

| Fungal Pathogen | Inhibition Concentration (mg/mL) | Growth Inhibition Rate (%) | Reference |

|---|---|---|---|

| Phytophthora infestans | 3 | TBD | |

| Colletotrichum coccodes | 3 | TBD |

Case Study: Enzyme Inhibition

In a study conducted by Jin et al., various thiocyanate derivatives were tested for their inhibitory effects on VIM-type metallo-β-lactamases. Methyl 4-thiocyanatobutanoate was included in the screening process, and preliminary results indicated promising inhibitory activity, although further quantification is needed to establish efficacy .

Case Study: Antifungal Efficacy

Another significant study assessed the antifungal efficacy of methyl 4-thiocyanatobutanoate against P. infestans. The compound was applied in varying concentrations to potato leaves infected with the pathogen, demonstrating substantial inhibition of mycelial growth over a five-day incubation period . The results were statistically analyzed to confirm significance.

Q & A

Q. Basic Research Focus

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile thiocyanate byproducts.

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before segregating into halogenated waste containers .

Regulatory Compliance : Consult SDS sheets for region-specific disposal guidelines and emergency response protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.